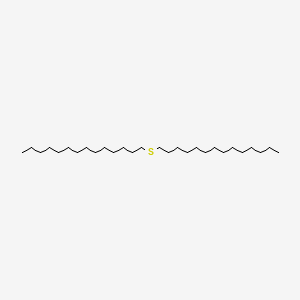

Tetradecyl sulfide

Description

Contextualization of Dialkyl Sulfides in Contemporary Chemical Research

Dialkyl sulfides, a class of thioethers, are pivotal in organic chemistry. Their synthesis and reactions are fundamental areas of study, providing insights into carbon-sulfur bond formation and reactivity. tandfonline.com These compounds are not merely academic curiosities; they serve as building blocks for more complex organosulfur molecules and are integral to the development of pharmaceuticals and materials. tandfonline.comsciforum.net Research into dialkyl sulfides is driven by their utility as intermediates and their presence in biologically active compounds. sciforum.netnih.gov The nucleophilic nature of the sulfur atom in dialkyl sulfides allows for a variety of chemical transformations, making them versatile reagents in synthetic organic chemistry. nih.gov Furthermore, their interactions with metal complexes are a significant area of investigation, leading to the development of new catalysts and materials. wikipedia.org The study of simple structures like diethyl sulfide (B99878) provides a foundation for understanding the behavior of more complex, long-chain analogues such as tetradecyl sulfide. wikipedia.org

Significance of Long-Chain Aliphatic Sulfur Compounds in Fundamental and Applied Sciences

Long-chain aliphatic sulfur compounds, including this compound, possess unique properties due to their dual nature: a polar sulfur-containing head and long, nonpolar hydrocarbon tails. vulcanchem.com This structure imparts significant hydrophobicity. vulcanchem.com In material science, these long chains are crucial. For instance, long-chain dialkyl sulfides have been used as passivating agents for gold nanoparticles, influencing the size and stability of the nanoparticle cores. acs.org The length of the alkyl chains in these compounds can also dictate the interparticle spacing in self-assembled two-dimensional arrays of nanoparticles. acs.org In other applications, long-chain aliphatic compounds are studied for their role in the formation of protective layers against corrosion in industrial settings. scielo.br The biological activities of organosulfur compounds can also be influenced by the presence of long alkyl chains, which can enhance lipophilicity and potentially affect how these molecules interact with cell walls. sciforum.net

Overview of Current Research Trajectories for this compound and Related Molecules

While the body of literature specifically on this compound is somewhat limited, current research on long-chain dialkyl sulfides points to several key trajectories. vulcanchem.com A primary area of focus is their application in material science, particularly in the synthesis and stabilization of nanoparticles. acs.org Researchers are exploring how varying the length and symmetry of the alkyl chains in dialkyl sulfides affects the properties of the resulting nanomaterials. acs.org

Another significant research direction is in chemical synthesis, where this compound serves as an organic building block for more intricate organosulfur compounds. vulcanchem.com Its defined structure is valuable for conducting controlled chemical reactions and for structure-activity relationship studies. vulcanchem.com Future research will likely involve a more systematic characterization of its physical and chemical properties and the development of more efficient synthetic pathways. vulcanchem.com Investigations into the thermal decomposition of related sulfur compounds, such as tetradecyl mercaptan, are also being conducted to understand sulfur transformation in industrial processes like coking, which provides context for the stability and reactivity of these molecules at high temperatures. researchgate.netresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Dithis compound, Myristyl Sulfide, 1-(tetradecylsulfanyl)tetradecane |

| Molecular Formula | C₂₈H₅₈S |

| Molecular Weight | 426.83 g/mol |

| Appearance | White to Almost White Crystalline Powder or Crystals |

| Melting Point | 52.0 to 55.0 °C (125.6 to 131 °F) |

| CAS Number | 35599-83-8 |

| IUPAC Name | 1-(tetradecylsulfanyl)tetradecane |

Data sourced from multiple chemical suppliers and databases. vulcanchem.comfishersci.com

Properties

IUPAC Name |

1-tetradecylsulfanyltetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTONCPZMJYQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCSCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189065 | |

| Record name | Ditetradecyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35599-83-8 | |

| Record name | 1-(Tetradecylthio)tetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35599-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ditetradecyl sulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035599838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ditetradecyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ditetradecyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tetradecyl Sulfide

Alkylation-Based Synthetic Routes

Alkylation reactions represent a fundamental and widely employed approach for synthesizing sulfides. These methods typically involve the reaction of a sulfur-based nucleophile with an alkyl electrophile.

Nucleophilic Substitution Reactions (SN2) of Thiolates with Alkyl Halides

The most common method for preparing asymmetric sulfides is the reaction of a thiol with an alkyl halide in the presence of a base. jove.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism and is considered the sulfur analog of the well-known Williamson ether synthesis. jove.com

The process begins with the deprotonation of a thiol (R-SH) by a base to form a highly nucleophilic thiolate anion (R-S⁻). jove.com This thiolate then attacks the electrophilic carbon of an alkyl halide, displacing the halide ion to form the sulfide (B99878). jove.com

For symmetric sulfides like tetradecyl sulfide , a common approach involves reacting two equivalents of an alkyl halide (e.g., 1-bromotetradecane) with one equivalent of a sulfide salt, such as sodium sulfide (Na₂S). jove.com

For asymmetric sulfides , the reaction involves a specific thiolate and a different alkyl halide. jove.com For instance, sodium tetradecanethiolate could be reacted with a different alkyl halide.

The preparation of the initial thiol can be accomplished by reacting an alkyl halide with the hydrosulfide (B80085) anion (-SH) in an SN2 reaction. libretexts.org However, a potential side reaction is the further alkylation of the desired thiol product to form a symmetric sulfide. libretexts.org To circumvent this, thiourea (B124793) is often used as a superior nucleophile, which, after the initial reaction, can be hydrolyzed to yield the thiol cleanly. libretexts.org

Optimization of Reaction Conditions and Yield for Linear Alkyl Sulfides

The efficiency and yield of the SN2 synthesis of linear alkyl sulfides are influenced by several factors. The reaction is most effective for methyl and primary alkyl halides due to the steric sensitivity of the SN2 mechanism. jove.com

Key optimization parameters include:

Base: A strong enough base is required for the quantitative deprotonation of the thiol. Sodium hydroxide (B78521) (NaOH) is commonly used as thiols are significantly more acidic (pKa ≈ 10) than water.

Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants.

Temperature: Reaction temperatures are adjusted to ensure a reasonable reaction rate without promoting side reactions.

Reactant Purity: The purity of the starting thiol and alkyl halide is crucial for achieving high yields of the final sulfide product.

| Parameter | Condition | Rationale |

| Alkyl Halide | Primary (e.g., 1-bromotetradecane) | Minimizes steric hindrance for SN2 attack. jove.com |

| Sulfur Source | 1-Tetradecanethiol (B147481) + Base or Sodium Sulfide | Forms the nucleophilic thiolate or acts as the sulfide source directly. jove.com |

| Base | Sodium Hydroxide (NaOH) | Sufficiently strong to deprotonate the thiol quantitatively. |

| Reaction Type | SN2 | Direct displacement of the halide by the thiolate nucleophile. jove.com |

Alternative Chemical Synthesis Pathways for Symmetric and Asymmetric Dialkyl Sulfides

Beyond the classic SN2 alkylation of thiolates, several other methods have been developed for the synthesis of dialkyl sulfides. These alternative pathways can offer advantages in terms of substrate scope, reaction conditions, or avoidance of odorous thiols.

One notable method involves the reaction of Bunte salts (S-alkyl thiosulfates) with Grignard reagents. This approach provides a route to sulfides that avoids the use of volatile and malodorous thiols as starting materials. organic-chemistry.org

Another strategy is the thiol-ene "click" reaction . This method typically involves the radical-mediated, often photoinitiated, addition of a thiol across a double bond. For example, the reaction between 1-tetradecene (B72687) and 1-tetradecanethiol could be used to form this compound, representing a modern and efficient synthetic tool.

Other advanced methods reported for C-S bond formation include:

Dehydrative C-S coupling: This involves the reaction of alcohols with thiols, often catalyzed by a transition metal. mdpi.com

Transition-metal catalyzed cross-coupling: Palladium, nickel, and copper complexes have been used to catalyze the reaction between vinyl halides and thiols. conicet.gov.ar More recently, iron-catalyzed cross-coupling reactions have also been reported. conicet.gov.ar

Use of Thioacetate (B1230152): Potassium thioacetate can serve as an odorless sulfide surrogate, reacting with alkyl halides to form sulfides in a one-pot procedure. conicet.gov.ar

| Method | Reactants | Key Features |

| Bunte Salt Reaction | S-alkyl thiosulfate (B1220275) + Grignard Reagent | Avoids the use of odorous thiols. organic-chemistry.org |

| Thiol-Ene Reaction | Alkene + Thiol | Radical-mediated, can be photoinitiated ("click" chemistry). |

| Dehydrative Coupling | Alcohol + Thiol | Often requires a catalyst. mdpi.com |

| Metal-Catalyzed Coupling | Vinyl/Alkyl Halide + Thiol | Catalyzed by Pd, Ni, Cu, or Fe complexes. conicet.gov.ar |

| Thioacetate Method | Potassium Thioacetate + Alkyl Halide | Uses an odorless sulfur source. conicet.gov.ar |

Exploration of Scalable Synthesis Protocols for Advanced Chemical Applications

For this compound to be utilized in advanced applications, such as in the formulation of specialty chemicals or as a building block in complex organic synthesis, scalable and efficient production methods are essential. vulcanchem.com

Phase-transfer catalysis (PTC) offers a robust and scalable method for synthesizing sulfides. This technique is particularly useful for reactions involving reactants in different phases (e.g., an aqueous solution of a sulfide salt and an organic solution of an alkyl halide). The phase-transfer catalyst, such as a quaternary phosphonium (B103445) salt, facilitates the transport of the nucleophile (e.g., sulfide or hydrosulfide ion) from the aqueous phase to the organic phase where the reaction occurs. This method has been successfully applied to the synthesis of various sulfides and can be adapted for large-scale production.

Solventless or "melt" synthesis is another promising approach for scalable and environmentally friendly production. rsc.org This method involves the thermal decomposition of molecular precursors in the absence of a solvent. For instance, metal xanthate precursors with long alkyl chains have been used to synthesize metal sulfide nanoparticles. rsc.org This principle could be adapted for the synthesis of organic sulfides, potentially offering a simple, inexpensive, and eco-friendly protocol by avoiding the use of large volumes of organic solvents. rsc.org

The development of such scalable protocols is critical for the industrial viability of long-chain dialkyl sulfides like this compound, enabling their use in a broader range of chemical applications.

Chemical Reactivity and Mechanistic Investigations of Tetradecyl Sulfide

Oxidation Chemistry of Tetradecyl Sulfide (B99878)

The oxidation of sulfides is a fundamental transformation in organic chemistry, yielding sulfoxides and sulfones, which are valuable intermediates in synthesis. acsgcipr.orgtandfonline.comnih.gov For tetradecyl sulfide, this oxidation can be finely tuned to achieve selective formation of the corresponding sulfoxide (B87167) or to proceed to the fully oxidized sulfone.

Selective Oxidation to Tetradecyl Sulfoxides

The selective oxidation of this compound to tetradecyl sulfoxide requires careful control of reaction conditions to prevent over-oxidation to the sulfone. acsgcipr.orgnih.gov A variety of methods have been developed for this transformation, often employing "green" oxidants and catalysts.

Hydrogen peroxide (H₂O₂) is a commonly used oxidant for this purpose. mdpi.com For instance, dialkyl sulfides can be selectively oxidized to sulfoxides using 30% hydrogen peroxide. researchgate.net The reaction can be performed under transition-metal-free conditions, for example, by using H₂O₂ in glacial acetic acid, which provides the corresponding sulfoxides in excellent yields. mdpi.com Another approach involves the use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF₄]), which can facilitate the selective oxidation with aqueous H₂O₂ at room temperature without a catalyst. researchgate.net

Photochemical methods offer another sustainable route to sulfoxides. rsc.org The aerobic photooxidation of dialkyl sulfides can be achieved, sometimes without a catalyst, by irradiating the substrate at a specific wavelength (e.g., 370 nm). rsc.org This method tolerates a wide range of functional groups and is effective for less reactive dialkyl sulfides. rsc.org

The table below summarizes various catalytic systems and conditions for the selective oxidation of sulfides to sulfoxides.

| Catalytic System | Oxidant | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Transition-Metal-Free (Glacial Acetic Acid) | 30% H₂O₂ | Room Temperature | Simple, clean, and high yields (90-99%). | mdpi.com |

| Transition-Metal-Free (Br₂/NaNO₂) | Molecular Oxygen (O₂) | CH₃CN/H₂O, 25 °C | Utilizes cheap, readily available catalysts; avoids over-oxidation. | nih.govnih.gov |

| Photochemical (Catalyst-Free) | Molecular Oxygen (O₂) | Irradiation at 370 nm, 2-Me-THF | Green solvent, effective for dialkyl sulfides. | rsc.orgresearchgate.net |

| Photochemical (Anthraquinone catalyst) | Molecular Oxygen (O₂) | Low catalyst loading (0.05 mol%), CFL or 427 nm irradiation | Efficient with low catalyst amounts. | rsc.orgnih.gov |

| CuFe₂O₄@PEO-SO₃H (Nanocatalyst) | Urea-Hydrogen Peroxide (UHP) | Ethanol, mild conditions | Heterogeneous, reusable catalyst with complete selectivity. | nanochemres.org |

Further Oxidation to Tetradecyl Sulfones

Further oxidation of this compound or tetradecyl sulfoxide yields the corresponding tetradecyl sulfone. This transformation typically requires more forceful conditions or a higher stoichiometry of the oxidizing agent compared to sulfoxide synthesis. google.com

A straightforward and environmentally benign method involves the use of a 30% aqueous solution of hydrogen peroxide under catalyst- and solvent-free conditions at elevated temperatures (e.g., 75 °C). rsc.org This approach is highly atom-economical and has been successfully applied to a diverse range of dialkyl sulfides. rsc.org

Catalytic systems are also highly effective for sulfone synthesis. An Anderson-type hexamolybdochromate(III) complex has been shown to be an effective catalyst for the selective oxidation of various sulfides to their corresponding sulfones using 30% H₂O₂. tandfonline.com Similarly, a catalyst system composed of sodium tungstate, phenylphosphonic acid, and a phase-transfer catalyst can cleanly convert dialkyl sulfides to sulfones using aqueous hydrogen peroxide. researchgate.net

The following table outlines conditions for the oxidation of sulfides to sulfones.

| Reagent/Catalyst System | Oxidant | Conditions | Key Features | Reference |

|---|---|---|---|---|

| None (Solvent-Free) | 30% H₂O₂ | 75 °C | Highly atom-economic, catalyst- and solvent-free. | rsc.org |

| Sodium Tungstate/Phenylphosphonic Acid | 30% H₂O₂ | Aqueous, with phase-transfer catalyst | Cleanly oxidizes dialkyl sulfides to sulfones. | researchgate.net |

| Anderson-Type Hexamolybdochromate(III) | 30% H₂O₂ | 60% aq. acetonitrile (B52724), 60 °C | Effective homogeneous catalysis for selective sulfone formation. | tandfonline.com |

| Lithium Molybdate Niobate | H₂O₂ | Controlled stoichiometry | Selective synthesis of sulfones by controlling the amount of oxidant. | google.com |

Mechanistic Pathways of Sulfide Oxidation: Electrophilic Attack, Radical Intermediates, and Singlet Oxygen Mechanisms

The oxidation of sulfides like this compound can proceed through several distinct mechanistic pathways, depending on the oxidant and reaction conditions.

Electrophilic Attack: A common mechanism involves the nucleophilic sulfur atom of the sulfide attacking an electrophilic oxygen atom of the oxidant, such as hydrogen peroxide or a peracid. mdpi.comthieme-connect.de In the case of H₂O₂ in acetic acid, the oxidation likely involves the electrophilic attack of the peroxide oxygen on the sulfide sulfur. mdpi.com Similarly, chlorination of sulfides can proceed via the formation of a chlorosulfonium chloride salt, followed by nucleophilic attack of water on the sulfur atom. cdnsciencepub.com

Radical Intermediates: Electron-transfer oxidation processes generate a sulfur radical cation as a key intermediate. acs.org This reactive species can be formed through chemical oxidation or photosensitized oxidation. acs.orgtandfonline.com Once formed, the sulfide radical cation can react with molecular oxygen or superoxide (B77818) to form the sulfoxide. acs.orgconicet.gov.ar For instance, the reaction of a sulfur radical cation with a superoxide anion is extremely fast and proceeds via a persulfoxide intermediate, ultimately yielding two equivalents of the sulfoxide. acs.org The fragmentation of the radical cation can also occur, leading to C-S bond cleavage. acs.org

Singlet Oxygen (¹O₂) Mechanism: In many photochemical oxidations, singlet oxygen is the key oxidizing species. rsc.orgnih.gov It is typically generated via energy transfer from an excited photosensitizer to ground-state triplet oxygen. rsc.org The singlet oxygen then reacts with the sulfide to form a reactive persulfoxide intermediate (R₂S⁺OO⁻). tandfonline.com This intermediate is subsequently quenched by reacting with a second molecule of the sulfide to produce two molecules of the sulfoxide. tandfonline.com Mechanistic studies on dodecyl methyl sulfide, a close analog of this compound, confirm that its photooxidation proceeds via the singlet oxygen pathway. rsc.org

Catalytic Systems in Sulfide Oxidation: Transition-Metal-Free and Photochemical Approaches

Modern synthetic chemistry emphasizes the development of sustainable catalytic systems, with a focus on transition-metal-free and photochemical methods.

Transition-Metal-Free Approaches: These systems are advantageous as they avoid the cost and potential environmental contamination associated with metal catalysts. tandfonline.comtandfonline.com A notable example is the Br₂/NaNO₂/H₂O system, which catalytically activates molecular oxygen for the mild and selective oxidation of sulfides to sulfoxides. nih.govnih.gov Another efficient method uses 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and NaNO₂ to catalyze the aerobic oxidation of sulfides in water. tandfonline.comtandfonline.com Hydrogen peroxide in solvents like glacial acetic acid or hexafluoro-2-propanol also enables efficient sulfide oxidation without metal catalysts. mdpi.comnih.gov

Photochemical Approaches: Light-driven protocols represent a powerful and eco-friendly strategy for sulfoxide synthesis. rsc.org These reactions can often be performed under mild conditions using atmospheric oxygen as the terminal oxidant. nih.gov Some processes are catalyst-free, relying on UV or specific wavelength LED irradiation to drive the reaction. rsc.orgthieme-connect.de In other cases, an organic photosensitizer, such as anthraquinone, porphyrin derivatives, or benzothioxanthene imide, is used in very low concentrations (as low as 0.01-0.05 mol%) to generate singlet oxygen, which then oxidizes the sulfide. rsc.orgnih.gov These photochemical methods have been successfully applied to the oxidation of various dialkyl sulfides. rsc.org

Alkylation Reactions and Sulfonium (B1226848) Salt Formation

Dialkyl sulfides such as this compound are sufficiently nucleophilic to react with alkyl halides in S_N2 reactions to form trialkylsulfonium salts (R₃S⁺). openstax.org This reaction is a fundamental process for creating sulfonium ions, which are useful in further synthetic applications.

Kinetics and Stereochemistry of Tetradecyl Sulfonium Ion Generation

The formation of a sulfonium salt from this compound involves the attack of the sulfur atom on an alkylating agent.

Kinetics: The reaction of dialkyl sulfides with primary alkyl halides proceeds via a classic S_N2 mechanism. openstax.org The rate of this reaction is sensitive to steric effects around the sulfur atom and the alkylating agent. researchgate.net Less sterically hindered sulfides and more reactive alkylating agents (e.g., alkyl iodides or triflates) will lead to faster reaction rates. mdpi.com For example, the reaction rate constant for singlet oxygen with sulfides decreases as the carbons alpha to the sulfur become more substituted. researchgate.net While specific kinetic data for this compound is not detailed in the provided literature, its reactivity is expected to be comparable to other long-chain dialkyl sulfides. Extractive alkylation techniques, using a phase-transfer catalyst like tetradecyldimethylbenzylammonium chloride, can be employed to facilitate the reaction, particularly for analytical purposes. nih.gov

Stereochemistry: Since this compound is an achiral molecule, its direct alkylation with an achiral alkylating agent will produce an achiral sulfonium salt. However, the principles of stereochemistry at a sulfur center are well-established from studies on related compounds. core.ac.uk The formation of sulfonium salts can be stereospecific. For instance, the alkylation of optically active sulfoxides to form sulfonium salts has been shown to proceed with inversion of configuration at the sulfur atom. core.ac.ukacs.org The resulting sulfonium salts themselves can be chiral if they bear three different substituents on the sulfur atom and can racemize through pyramidal inversion. core.ac.uk

Reactivity and Subsequent Transformations of Tetradecyl Sulfonium Derivatives

This compound can be converted into tetradecyl sulfonium salts, which are versatile reagents in organic synthesis. chim.it These salts, characterized by a positively charged sulfur atom bonded to three organic groups, are excellent alkylating agents due to the electron-deficient nature of the sulfur atom. researchgate.netresearchgate.net This positive charge is the primary driver for their reactivity, enabling them to participate in nucleophilic substitution reactions, ring-opening processes, and other transformations. researchgate.net The reactivity of sulfonium salts is analogous to that of alkyl halides, making them suitable electrophilic partners in various coupling reactions catalyzed by transition metals like palladium and nickel. nih.gov

The transformation of this compound into its corresponding sulfonium salt renders the tetradecyl group susceptible to a variety of subsequent reactions. For instance, triorganosulfonium salts have been shown to be effective surrogates for organic halides in a range of transition-metal-catalyzed transformations. nih.gov These include Suzuki-Miyaura ring-opening arylation, Mizoroki-Heck reactions, alkoxycarbonylation, and Miyaura borylation. nih.gov The C-S bond in these sulfonium salts is prone to cleavage under nucleophilic, photolytic, and transition-metal catalytic conditions, which is a key aspect of their reactivity. researchgate.net

Furthermore, the electrochemical properties of sulfonium salts have been exploited in organic synthesis. researchgate.net Electrosynthesis provides a means to generate and transform sulfonium salts using electric current, avoiding the need for costly and hazardous chemical redox agents. researchgate.net This approach allows for precise control over the redox potential, enabling selective access to desired products. researchgate.net For example, the cathodic reduction of sulfonium salts can generate ylides, which are valuable intermediates in reactions like the Corey-Chaykovsky epoxidation. researchgate.net

The reactivity of sulfonium salts is also influenced by the substituents on the sulfur atom. For instance, S-alkenyl sulfonium salts are widely used as Michael acceptors and as ethylene (B1197577) transfer reagents for the synthesis of cyclopropanes and aziridines. nih.gov The development of methods for the synthesis of various types of sulfonium salts has significantly expanded their applications in organic synthesis. chim.it

Rearrangement Reactions and Ylide Chemistry

Rearrangement reactions are fundamental transformations in organic chemistry that involve the modification of the carbon skeleton or functional groups within a molecule. mvpsvktcollege.ac.innumberanalytics.com In the context of sulfur chemistry, the Mislow–Evans rearrangement is a notable example, involving a oaepublish.comresearchgate.net-sigmatropic rearrangement of allylic sulfoxides to form allylic alcohols. wikipedia.org This reaction is highly diastereoselective and allows for the transfer of chirality from the sulfur atom to a carbon atom. wikipedia.org While not directly involving this compound itself, this type of rearrangement highlights the broader reactivity patterns of organosulfur compounds.

Generation of Sulfonium Ylides from this compound Precursors

Sulfonium ylides are zwitterionic species containing a carbanion adjacent to a positively charged sulfonium center. libretexts.org These ylides are typically generated from the corresponding sulfonium salts by deprotonation with a strong base. libretexts.orgorganic-chemistry.org For a this compound precursor, the first step would be its conversion to a tetradecyl sulfonium salt, for example, by reaction with an alkyl halide. Subsequent treatment of this sulfonium salt with a strong base, such as sodium hydride or potassium hexamethyldisilazide (KHMDS), would generate the corresponding tetradecyl sulfonium ylide. mdpi.com The choice of base is crucial, and very strong bases like butyl lithium are often required for the complete formation of the ylide. libretexts.org Dimsyl sodium, the conjugate base of dimethyl sulfoxide (DMSO), is another powerful and commonly used base for ylide generation. libretexts.org

The stability of the resulting sulfonium ylide is influenced by the substituents on the carbanionic carbon. oaepublish.com Electron-withdrawing groups stabilize the ylide, making it easier to prepare and handle. oaepublish.com The general mechanism for ylide formation involves the initial alkylation of the sulfide, followed by deprotonation of the resulting sulfonium salt. mdpi.com

The generation of sulfonium ylides can also be achieved through electrochemical methods. researchgate.net Cathodic reduction of sulfonium salts provides an alternative to the use of strong bases for ylide formation. researchgate.net

Table 1: Common Bases for Sulfonium Ylide Generation

| Base | Abbreviation | Solvent | Notes |

| Sodium Hydride | NaH | THF, DMF | A strong, insoluble base. mdpi.com |

| Potassium Hexamethyldisilazide | KHMDS | THF | A strong, non-nucleophilic base. mdpi.com |

| Butyl Lithium | BuLi | THF, Hexanes | A very strong, organometallic base. libretexts.org |

| Dimsyl Sodium | - | DMSO | A strong, soluble base generated from NaH and DMSO. libretexts.org |

| 1,5,7-Triazabicyclo[4.4.0]dec-1-ene | TBD | Various | An effective guanidine (B92328) base for in situ ylide generation. researchgate.net |

Applications in Asymmetric Catalysis and Stereoselective Organic Transformations

Sulfonium ylides derived from chiral sulfides have emerged as powerful reagents in asymmetric catalysis, enabling the stereoselective synthesis of complex molecules. mdpi.comfrontiersin.org The chirality of the sulfide can be effectively transferred to the product, leading to high enantioselectivity. organic-chemistry.org

A prominent application of chiral sulfonium ylides is in the catalytic asymmetric epoxidation of aldehydes and ketones, a key transformation known as the Johnson–Corey–Chaykovsky reaction. organic-chemistry.orgmdpi.com In this reaction, the chiral ylide adds to the carbonyl group to form a betaine (B1666868) intermediate, which then undergoes intramolecular cyclization to yield an epoxide with high enantiomeric excess. mdpi.com The chiral sulfide is regenerated in the catalytic cycle. mdpi.com Various chiral sulfides have been developed to optimize the enantioselectivity of these epoxidation reactions. mdpi.com

Similarly, chiral sulfonium ylides are employed in the asymmetric synthesis of aziridines from imines. mdpi.com The reaction proceeds through a similar mechanism involving the formation of a betaine intermediate followed by ring closure. mdpi.com This method provides access to chiral N-protected trans-aziridines with high diastereoselectivity. mdpi.com

Chiral sulfonium ylides also participate in asymmetric cyclopropanation reactions with α,β-unsaturated esters, amides, ketones, and nitriles. mdpi.com These reactions can proceed with excellent diastereoselectivity and enantioselectivity, often rationalized by the formation of a rigid six-membered ring transition state. mdpi.com The development of novel chiral sulfides and organocatalytic systems continues to expand the scope and utility of sulfonium ylides in stereoselective organic transformations. oaepublish.commdpi.com

Table 2: Examples of Stereoselective Transformations Using Sulfonium Ylides

| Reaction Type | Substrate | Product | Catalyst/Reagent | Stereoselectivity |

| Epoxidation | Aromatic Aldehyde | Epoxide | Chiral Oxathiane-derived Sulfonium Salt | High ee |

| Aziridination | Aldimine | N-protected trans-Aziridine | Chiral Oxathiane-derived Sulfonium Salt | High de |

| Cyclopropanation | α,β-Unsaturated Ester | Cyclopropane | Chiral Allyl Sulfonium Ylide | Excellent de and ee |

ee = enantiomeric excess, de = diastereomeric excess

Other Fundamental Organic Transformations Involving the this compound Moiety

Beyond ylide chemistry, the this compound moiety can be involved in other fundamental organic transformations. For example, vinylsulfonium salts, which can be prepared from sulfides, are valuable reagents for the synthesis of heterocycles. chim.it They act as Michael acceptors, reacting with nucleophiles to form sulfur ylides in situ, which can then undergo intramolecular cyclization. chim.it

Furthermore, the C-S bond in sulfides can be a site for various transformations. For instance, the oxidation of sulfides to sulfoxides and sulfones is a common reaction. nih.gov Additionally, the development of thiol-free protocols for the synthesis of organosulfur compounds, including those containing a this compound unit, is an area of active research to avoid the use of odorous and reactive thiols. beilstein-journals.org The synthesis of tetrasubstituted vinyl sulfides through rhodium-catalyzed rearrangements of α-diazo carbonyl compounds and thioesters represents a modern approach to constructing complex sulfur-containing molecules. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for Tetradecyl Sulfide

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are indispensable for separating tetradecyl sulfide (B99878) from reaction mixtures and for assessing its purity. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the compound and its potential impurities.

Gas Chromatography (GC) Methodologies for Volatile Sulfides

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like tetradecyl sulfide. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. For long-chain alkyl sulfides, specific GC methodologies are employed to achieve optimal separation and detection.

The selection of the stationary phase is critical. Columns with non-polar or semi-polar phases, such as those coated with polydimethylsiloxane (B3030410) (e.g., CP-Sil 5) or ionic liquids like (tetradecyl)phosphonium bis(trifluoromethane)sulfonamide, are often utilized. acs.orgnist.gov These phases provide good resolution for homologous series of alkyl sulfides. uu.nl Temperature programming, where the column temperature is gradually increased, is essential for eluting high-boiling-point compounds like this compound in a reasonable time frame and with good peak shape. nist.govuu.nl

Detection can be achieved using a Flame Ionization Detector (FID), which offers high sensitivity for hydrocarbons, or a mass spectrometer (MS) for definitive identification. uu.nlkuleuven.be GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for the analysis of complex mixtures and the structural confirmation of the eluted peaks. researchgate.netsci-hub.se In some cases, derivatization techniques, such as using pentafluorobenzyl bromide, can be used to enhance the detectability of sulfides, particularly when using an electron capture detector (ECD). asme.orgnih.gov

Table 1: Illustrative GC Parameters for Long-Chain Alkyl Sulfide Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column Type | Capillary | nist.govuu.nl |

| Stationary Phase | CP-Sil 5 (polydimethylsiloxane) | nist.gov |

| Column Dimensions | 25 m length, 0.32 mm internal diameter, 0.45 µm film thickness | nist.gov |

| Carrier Gas | Helium | nist.gov |

| Injection Mode | On-column | uu.nl |

| Temperature Program | 50°C initial, ramp at 3 K/min to 300°C | nist.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | uu.nlkuleuven.be |

High-Performance Liquid Chromatography (HPLC) Methodologies for Sulfur Species

For less volatile or thermally labile sulfur compounds, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. While this compound itself is amenable to GC, HPLC is crucial for analyzing related sulfur species or for purity assessment where non-volatile impurities might be present.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating organic sulfides. google.com In this technique, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. google.comsielc.com The separation mechanism is based on the hydrophobic interactions between the alkyl chains of the analyte and the stationary phase.

Detection of simple alkyl sulfides like this compound by UV-Vis absorbance is challenging due to the lack of a strong chromophore. google.com Therefore, alternative detection methods are often necessary. These can include evaporative light scattering detection (ELSD), charged aerosol detection (CAD), or mass spectrometry (MS). thermofisher.com Coupling HPLC with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) provides a highly sensitive and sulfur-specific detection method. nih.govrsc.org For certain applications, pre-column derivatization with a UV-active or fluorescent tag can be employed to enhance detection sensitivity with standard photometric detectors. google.comifremer.fr

Table 2: General HPLC Conditions for Sulfur Compound Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Separation Mode | Reversed-Phase (RP) | google.comsielc.com |

| Stationary Phase | C18 (Octadecylsilane) | google.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | sielc.comthermofisher.com |

| Detector | Mass Spectrometry (MS), ELSD, CAD, ICP-MS | thermofisher.comnih.govrsc.org |

| Derivatization | Optional, for UV or fluorescence detection | google.comifremer.fr |

Spectroscopic Identification and Structural Elucidation

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about the functional groups present in a molecule. For this compound, these methods are used to confirm the presence of C-H and C-S bonds.

In the IR spectrum of a long-chain dialkyl sulfide, the most prominent absorptions are due to the C-H stretching and bending vibrations of the alkyl chains. The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups typically appear in the 2850-2960 cm⁻¹ region. libretexts.org The C-S stretching vibration for sulfides is generally weak and appears in the fingerprint region, typically between 570 and 710 cm⁻¹. libretexts.orglibretexts.org The weakness and position of this band can make it difficult to assign definitively. libretexts.org

Raman spectroscopy is a complementary technique to IR. The S-S linkage in disulfides gives a weak stretching band between 400 and 500 cm⁻¹, and C-S stretching vibrations are also observable. cdnsciencepub.com For simple sulfides, the Raman spectra can provide confirmatory evidence for the carbon-sulfur backbone. dbc.wroc.plias.ac.in

Table 3: Characteristic Vibrational Frequencies for Dialkyl Sulfides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 2960 | libretexts.org |

| C-S (Sulfide) | Stretching | 570 - 710 | libretexts.orglibretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, protons on carbons adjacent to the sulfur atom in dialkyl sulfides typically resonate in the 2.0-2.5 ppm range. libretexts.org For this compound, this would correspond to the -S-CH₂- protons. The other methylene (B1212753) (-CH₂-) groups of the long alkyl chains would appear as a complex multiplet further upfield, around 1.2-1.6 ppm, while the terminal methyl (-CH₃) protons would be found at approximately 0.9 ppm.

In the ¹³C NMR spectrum, the carbons directly bonded to the sulfur atom are deshielded and appear in the 20-40 ppm region. libretexts.org The other carbons of the tetradecyl chains would show a series of signals in the typical aliphatic region, with the terminal methyl carbon being the most shielded.

Table 4: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Source |

|---|---|---|---|

| -S-CH₂- | ~2.0 - 2.5 | ~20 - 40 | libretexts.org |

| -(CH₂)₁₂- | ~1.2 - 1.6 | ~22 - 32 | rsc.org |

| -CH₃ | ~0.9 | ~14 | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural confirmation. For this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight.

Under electron ionization (EI), dialkyl sulfides undergo characteristic fragmentation pathways. scribd.com Alpha-cleavage, the breaking of a C-C bond adjacent to the sulfur atom, is a common fragmentation mode. miamioh.edu Another typical pathway is the cleavage of the C-S bond. The fragmentation pattern of long-chain sulfides often includes a series of ions separated by 14 Da, corresponding to the loss of successive CH₂ units. sci-hub.se The analysis of these fragments allows for the confirmation of the long alkyl chains and the position of the sulfur atom. scribd.comnih.gov

Table 5: Common Fragmentation Pathways for Dialkyl Sulfides in MS

| Fragmentation Type | Description | Source |

|---|---|---|

| Molecular Ion (M⁺) | Represents the intact molecule with one electron removed. | scribd.com |

| Alpha-Cleavage | Cleavage of the C-C bond adjacent to the sulfur atom. | miamioh.edu |

| C-S Bond Cleavage | Breaking of the bond between carbon and sulfur. | nih.gov |

| Alkyl Chain Fragmentation | Sequential loss of CH₂ units. | sci-hub.se |

Derivatization Strategies for Enhanced Detection and Quantification

Derivatization in chemical analysis involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. For this compound, the primary goals of derivatization are to increase its volatility for gas chromatography (GC), improve its thermal stability, and enhance its detectability by introducing groups that respond strongly to specific detectors, such as an electron capture detector (ECD) or a mass spectrometer (MS). jfda-online.com

Alkylation is a common derivatization technique that replaces active hydrogen atoms with an alkyl or substituted alkyl group. libretexts.org In the case of sulfides, derivatization typically proceeds by oxidation to a sulfoxide (B87167), which can then be further reacted, or more directly, through the formation of a sulfonium (B1226848) salt. However, for dialkyl sulfides like this compound, the most effective strategy involves converting the sulfide into a derivative that is more amenable to analysis. This is often achieved by using highly reactive alkylating agents that introduce moieties for enhanced detection.

Pentafluorobenzyl Bromide (PFB-Br) is a versatile and widely used derivatizing agent for a variety of nucleophiles, including thiols and, by extension, sulfides. libretexts.orgmdpi.com The reaction with a sulfide would lead to the formation of a sulfonium salt. More commonly in sulfide analysis, PFB-Br is used to derivatize related species like hydrogen sulfide or thiols, which might be present alongside or as degradation products of this compound. nih.gov For direct derivatization, the reaction would involve the nucleophilic attack of the sulfur atom in this compound on the benzylic carbon of PFB-Br, displacing the bromide ion. The resulting pentafluorobenzyl group is a strong electron-capturing moiety, which makes the derivative highly sensitive to electron capture detection (ECD) and electron-capture negative-ion chemical ionization mass spectrometry (ECNICI-MS). ebi.ac.uk This significantly lowers the limits of detection compared to underivatized sulfide. mdpi.com

Ethenesulfonyl Fluoride (ESF) has emerged as a powerful Michael acceptor and a key reagent in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. thieme-connect.comsigmaaldrich.com Its high reactivity with nucleophiles, including thiols and sulfide ions, makes it a promising derivatization agent. researchgate.netresearchgate.net The reaction of ESF with a sulfide ion (S²⁻) has been shown to form a stable di-ESF derivative that is readily analyzable by GC-MS. researchgate.netresearchgate.net For this compound, a similar reaction pathway could be envisioned, potentially initiated by a reaction that exposes the sulfur atom for nucleophilic attack, or by reacting it with ESF to form a sulfonium ylide intermediate that could be further transformed. ESF's utility lies in its ability to react rapidly and selectively, even in aqueous solutions, simplifying sample preparation. researchgate.netresearchgate.net

The table below summarizes the derivatization reactions of these alkylating agents with a generic sulfide for analytical enhancement.

| Derivatizing Agent | Target Functional Group | Reaction Product | Analytical Advantage |

| Pentafluorobenzyl Bromide (PFB-Br) | Sulfide/Thiol | Pentafluorobenzyl sulfonium salt / Pentafluorobenzyl sulfide | Introduces a polyfluorinated aromatic ring, significantly enhancing sensitivity for ECD and ECNICI-MS. ebi.ac.uk |

| Ethenesulfonyl Fluoride (ESF) | Sulfide ion | Di-adduct (e.g., S-ESF₂) | Forms stable derivatives suitable for GC-MS analysis with characteristic fragmentation patterns. researchgate.netresearchgate.net |

For in-situ or real-time monitoring and for detecting minute quantities of sulfides, fluorescent and electrochemical probes offer superior sensitivity and selectivity. mdpi.comnih.gov While many probes have been developed for hydrogen sulfide (H₂S), the principles can be adapted for the detection of organic sulfides like this compound. mdpi.comfrontiersin.org

Fluorescent Probes are molecules that exhibit a change in their fluorescence properties (e.g., "turn-on" or "turn-off" fluorescence, or a ratiometric shift) upon reaction with a specific analyte. nih.gov Strategies for sulfide detection often rely on the high nucleophilicity of the sulfur atom or its reducing properties. mdpi.com

Azide (B81097) Reduction: A common strategy involves the H₂S-mediated reduction of a non-fluorescent azide to a highly fluorescent amine. nih.govmdpi.com This approach provides excellent selectivity for H₂S over other biological thiols like cysteine and glutathione.

Nucleophilic Addition: Probes containing an electron-poor double bond (a Michael acceptor) can react with sulfides via nucleophilic addition, leading to a change in the fluorophore's structure and a corresponding fluorescent signal. frontiersin.org

Metal-Center Displacement: Probes based on a metal complex (e.g., copper) can detect sulfides through the precipitation of the metal sulfide (e.g., CuS), which releases the free, fluorescent ligand. nih.gov

Adapting these probes for this compound would require consideration of the steric hindrance from the two tetradecyl chains, which might affect reaction kinetics compared to the smaller H₂S molecule. However, the underlying chemical principles remain applicable for developing specific probes.

Electrochemical Probes offer another highly sensitive method for sulfide detection, measuring changes in current or potential resulting from the electrochemical oxidation or reduction of the analyte. mdpi.com

Direct Oxidation: Sulfides can be directly oxidized at an electrode surface. However, this can lead to electrode fouling or "poisoning" from the adsorption of sulfur species, which attenuates the signal over time. nih.gov Techniques like triple pulse amperometry (TPA) have been developed to mitigate this by including cleaning pulses that regenerate the electrode surface. nih.gov

Mediated Detection: To avoid passivation and enhance selectivity, mediator-based sensors are used. These systems often employ a redox mediator that reacts with the sulfide in solution, and the electrode then detects the change in the mediator's concentration. nih.gov

Modified Electrodes: The sensitivity and selectivity of electrochemical sensors can be dramatically improved by modifying the electrode surface with nanomaterials, such as metal nanoparticles (e.g., Au, Ag, Cu), metal oxides, or carbon nanotubes. mdpi.commdpi.comrsc.org These materials can provide a larger surface area and catalytic activity for the sulfide oxidation reaction. mdpi.comacs.org

The following table outlines the principles of various probes for sulfide detection.

| Probe Type | Principle of Detection | Examples/Key Features | Potential for this compound |

| Fluorescent (Azide-based) | Reduction of a non-fluorescent azide to a fluorescent amine by the sulfide. nih.govmdpi.com | Rhodamine- or naphthalimide-based azides. High selectivity over other thiols. | Feasible, though reaction kinetics may be slower due to steric hindrance. |

| Fluorescent (Michael Addition) | Nucleophilic attack of the sulfide on an electrophilic center, triggering a fluorescent response. frontiersin.org | Probes with acrylate (B77674) or maleimide (B117702) groups. | The bulky alkyl chains may sterically hinder the nucleophilic attack on the probe. |

| Electrochemical (Direct) | Direct oxidation of the sulfide at an electrode surface (e.g., glassy carbon, gold). nih.gov | Triple Pulse Amperometry (TPA) can be used to prevent electrode poisoning. | Applicable, as the sulfur atom is available for oxidation. |

| Electrochemical (Modified) | Use of electrodes modified with catalytically active nanomaterials (e.g., Cu-Ni, Ag-PAni) to enhance the electrochemical signal. rsc.orgacs.org | Provides lower detection limits and improved selectivity. | Highly promising for achieving trace-level detection in complex samples. |

Application of Alkylating Agents for Sulfide Derivatization (e.g., Pentafluorobenzyl Bromide, Ethenesulfonyl Fluoride)

Method Development and Validation for Analysis in Complex Matrices

The analysis of this compound in real-world samples, such as industrial process streams, environmental water, or biological tissues, is challenging due to the presence of interfering compounds. nih.govchromatographyonline.com Therefore, developing a robust analytical method and thoroughly validating its performance are critical steps to ensure accurate and reliable results. kstudy.comoup.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. uco.es

Key parameters that must be evaluated during method validation for a quantitative analysis of this compound include:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is often assessed by analyzing blank matrix samples and spiked samples to check for interferences at the retention time and mass-to-charge ratio of the analyte. uco.es

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a series of injections of calibration standards at different concentrations. A correlation coefficient (r) or coefficient of determination (R²) close to 1.0 is desired. oup.comnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. uco.esnih.gov

Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Intra-day precision (Repeatability): Assessed over a short period of time with the same operator and equipment.

Inter-day precision (Intermediate Precision): Assessed over different days, and potentially with different analysts or equipment. uco.esresearchgate.net

Accuracy/Recovery: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by a recovery study, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. oup.comnih.gov

The table below presents typical acceptance criteria for these validation parameters, based on common practices in analytical chemistry.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity | No significant interfering peaks at the analyte's retention time in blank matrix. | Peak response in blank should be <20% of the LOQ response. |

| Linearity (R²) | Coefficient of determination for the calibration curve. | R² > 0.99 nih.govnih.gov |

| Precision (RSD) | Relative Standard Deviation for replicate measurements. | Intra-day: <15%; Inter-day: <20% uco.es |

| Accuracy (Recovery) | Percentage of known amount of analyte recovered from a spiked matrix. | 80–120% of the nominal value. uco.esnih.gov |

| LOD / LOQ | Lowest concentration detectable / quantifiable. | Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1. nih.gov |

Successful method development for this compound in a complex matrix would involve optimizing sample preparation (e.g., liquid-liquid extraction, solid-phase extraction), chromatographic conditions (e.g., column type, temperature program, mobile phase), and detector settings, followed by a full validation study to demonstrate its suitability for the intended application. chromatographyonline.com

Computational and Theoretical Studies of Tetradecyl Sulfide

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and predict the reactivity of tetradecyl sulfide (B99878). aspbs.commdpi.com These calculations provide a detailed picture of the electron distribution within the molecule and the energies of its molecular orbitals.

Research on dialkyl sulfides demonstrates that the electronic properties are heavily influenced by the nature of the alkyl groups attached to the sulfur atom. osti.gov The long tetradecyl chains in tetradecyl sulfide exert both inductive and steric effects on the sulfur atom's chromophore center. osti.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Studies on the oxidation of various sulfides show a correlation between reactivity and quantum mechanical parameters like the Mulliken charge on the sulfur atom and frontier orbital energy differences. rsc.org For dialkyl sulfides, the reaction mechanisms are often concerted, but the sensitivity to steric and inductive effects varies depending on the specific reaction. rsc.org For instance, in oxidation reactions, an increase in positive charge on the sulfur atom in the transition state is stabilized by the electron-donating (+I) effect of the alkyl groups. rsc.org Natural Bond Orbital (NBO) analysis can further elucidate the nature of the chemical bonds and the extent of charge transfer within the molecule, offering deeper insights into its stability and electronic properties. researchgate.net

| Parameter | Significance | Typical Findings for Dialkyl Sulfides |

|---|---|---|

| HOMO Energy | Represents the ability to donate electrons; higher energy indicates greater reactivity towards electrophiles. | The sulfur atom's lone pairs significantly contribute to the HOMO. |

| LUMO Energy | Represents the ability to accept electrons; lower energy indicates greater reactivity towards nucleophiles. | The LUMO is typically associated with antibonding orbitals of the C-S bonds. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net | The gap influences the energy required for electronic transitions, as seen in UV absorption spectra. osti.gov |

| Mulliken Charge on Sulfur | Indicates the partial charge on the sulfur atom, affecting its nucleophilicity. | Reactivity in oxidation reactions can be correlated with the charge on the sulfur atom. rsc.org |

| Interaction Energy | Quantifies the strength of interaction with other molecules (e.g., in desulfurization processes). worldscientific.com | DFT calculations show that interactions like hydrogen bonding and π-π stacking are crucial in the interaction of sulfur compounds with ionic liquids. worldscientific.com |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The long, flexible tetradecyl chains of this compound allow it to adopt a vast number of different three-dimensional shapes, or conformations. Understanding the preferred conformations is essential as they affect the molecule's physical properties and how it interacts with other molecules. mun.ca

Molecular modeling and molecular dynamics (MD) simulations are powerful techniques for exploring the conformational landscape of such molecules. csic.es MD simulations track the movements of atoms over time, providing a dynamic picture of the molecule's behavior. mdpi.commdpi.com Methods like simulated annealing, where the system is computationally heated and then slowly cooled, help identify low-energy (and thus more stable) conformations by overcoming energetic barriers. csic.es

| Technique | Objective | Information Obtained |

|---|---|---|

| Systematic Conformational Search | To map the potential energy surface by systematically rotating bonds. | Identification of local and global energy minima conformations. csic.es |

| Molecular Dynamics (MD) Simulation | To simulate the natural motion of atoms and explore conformational space over time. mdpi.com | Dynamic behavior, conformational flexibility, and transition pathways between states. |

| Replica-Exchange MD | To enhance sampling of the conformational space for complex molecules. mun.ca | More efficient identification of low-energy conformations compared to standard MD. |

| Analysis of Intermolecular Interactions | To understand how molecules arrange and interact in a condensed phase. | Data on coordination numbers, interaction energies, and structural organization (e.g., nanoscale segregation). csic.esresearchgate.net |

Development of Predictive Models for Chemical Behavior and Rational Design Principles

The data generated from quantum chemical calculations and molecular simulations can be used to develop predictive models for the chemical behavior of this compound. These models are a cornerstone of rational design, where computational insights are used to design new molecules or processes with desired properties, minimizing costly and time-consuming trial-and-error experimentation. nih.govacs.org

One approach involves creating Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between the computed molecular descriptors (e.g., HOMO-LUMO gap, charge on sulfur, molecular shape) and an observable property or activity (e.g., boiling point, reactivity in desulfurization, toxicity). cnr.it

In the context of materials science, these principles are used to design functional materials like ionic liquids. For example, by understanding how the thioether group influences properties like melting point and viscosity, researchers can rationally design new ionic liquids with thioether-functionalized chains for specific applications. nih.gov Similarly, machine learning models, trained on data from quantum chemistry calculations, can predict the performance of different molecules for tasks like CO2 capture or desulfurization, guiding the synthesis of the most promising candidates. acs.orgresearchgate.net These predictive tools enable the screening of vast chemical spaces to identify molecules with optimal performance for a given application.

| Component | Description | Example Application for Thioethers |

|---|---|---|

| Input Data | Calculated molecular descriptors from quantum chemistry (electronic properties) and molecular modeling (conformational properties). researchgate.net | HOMO-LUMO gap, Mulliken charges, molecular volume, shape descriptors. |

| Modeling Technique | Statistical methods (e.g., QSAR/QSPR) or machine learning algorithms (e.g., deep neural networks). cnr.itresearchgate.net | Developing a model that correlates electronic structure with desulfurization efficiency. acs.org |

| Predicted Property | A target physical, chemical, or biological property. | Predicting melting points, viscosity, or CO2 solubility of thioether-containing ionic liquids. nih.govresearchgate.net |

| Rational Design Outcome | Guidance for synthesizing new molecules with enhanced, tailored properties. acs.org | Identifying the optimal alkyl chain length and sulfur position to create a low-melting, highly efficient extraction solvent. nih.gov |

Applications and Emerging Research Frontiers of Tetradecyl Sulfide

Catalytic Roles in Organic Synthesis

In the field of homogeneous catalysis, the ligand bound to a transition metal is of paramount importance, influencing the catalyst's stability, solubility, and selectivity. thieme-connect.com While nitrogen- and phosphorus-based ligands have been historically dominant, thioether-containing ligands are gaining recognition for their unique properties. thieme-connect.comresearchgate.net The sulfur atom in tetradecyl sulfide (B99878) possesses lone pairs of electrons that can coordinate with a transition metal center, making it a potential monodentate or bridging ligand. rsc.orgsemanticscholar.org

The design of ligands for transition metal catalysis hinges on modulating the steric and electronic environment of the metal. The two long tetradecyl chains of tetradecyl sulfide would impart distinct properties to a metal complex. The significant steric bulk would create a specific binding pocket around the metal, potentially influencing regioselectivity or enantioselectivity in catalytic transformations. Furthermore, the lipophilic nature of the C14 alkyl chains would enhance the solubility of the resulting metal catalyst in nonpolar organic solvents, a crucial factor for reactions conducted in such media. Thioether ligands have been successfully employed in a range of transition-metal-catalyzed reactions, including palladium-catalyzed C-H functionalization, where the sulfur atom acts as an internal directing group. rsc.orgsemanticscholar.org

Table 1: Potential Features of this compound as a Ligand in Catalysis

| Feature | Implication in Transition Metal Catalysis |

|---|---|

| Sulfur Donor Atom | Can coordinate to soft transition metals (e.g., Pd, Pt, Rh, Ir), forming stable catalyst complexes. rsc.orgmdpi.com |

| High Steric Hindrance | The two long alkyl chains can create a sterically demanding pocket around the metal center, influencing substrate selectivity. |

| Lipophilicity | Enhances solubility of the metal complex in nonpolar organic solvents, suitable for a range of reaction media. |

| Flexibility | The long alkyl chains are flexible, allowing the ligand to adapt to the geometric requirements of different metal centers and transition states. |

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. nih.govbeilstein-journals.org While chiral dialkyl sulfides are considered an underdeveloped class of organocatalysts, the sulfide functional group is an active participant in several organocatalytic transformations. researchgate.net

Dialkyl sulfides can be readily oxidized to their corresponding sulfoxides and sulfones. This transformation is of significant interest, and various organocatalytic methods have been developed to achieve it with high selectivity, often using environmentally benign oxidants like hydrogen peroxide. researchgate.netnsf.gov For instance, the oxidation of various dialkyl, diaryl, and aryl-alkyl sulfides to sulfoxides has been achieved using a catalytic amount of a 1,3-diketone in the presence of an acid co-catalyst and H₂O₂. nsf.gov In these scenarios, this compound would act as a substrate for the catalytic cycle rather than the catalyst itself.

Furthermore, the sulfur atom of a thioether can be rendered nucleophilic or can be transformed into a sulfonium (B1226848) ylide, a key reactive intermediate in various organocatalyzed cyclization and bond-forming reactions. beilstein-journals.org Recent research has also explored photochemical organocatalytic methods for the synthesis of thioethers, highlighting the ongoing interest in the chemistry of this functional group. acs.org

Ligand Design and Coordination Chemistry in Transition Metal Catalysis

Materials Science Research

In materials science, the properties of this compound—its hydrophobicity, thermal behavior, and the reactivity of its sulfur atom—make it a candidate for modifying the properties of polymers, nanomaterials, and lubricants.

The long alkyl chains and the sulfur center of this compound can be exploited to tailor the properties of advanced materials. In nanotechnology, dialkyl sulfides have been used as novel passivating agents for gold nanoparticles. researchgate.net The sulfide group provides an anchor to the gold surface, while the alkyl chains form a protective layer that prevents aggregation. The length of the alkyl chains dictates the spacing between nanoparticles, a critical factor in the collective properties of nanoparticle arrays. researchgate.net The C14 chains of this compound would provide a thick, robust, and hydrophobic capping layer.

In polymer science, long-chain dialkyl sulfides, including this compound, are listed as components in various formulations. For example, they can be used as a solvent or a component of the internal phase in microencapsulated thermochromic systems, where the melting point of the solvent helps determine the temperature range of the color change. justia.comgoogleapis.com The incorporation of this compound into a bulk polymer could also serve to increase hydrophobicity or act as an internal plasticizer, enhancing flexibility.

Dialkyl sulfides and polysulfides are well-established as extreme pressure (EP) additives in lubricating fluids. googleapis.comgoogle.com The primary mechanism of lubrication involves the formation of a protective film at the sliding metal interface. Under boundary lubrication conditions—high load and low speed—the long hydrocarbon chains of this compound can provide a low-shear-strength film that reduces friction.

Under more severe EP conditions (high temperature and pressure), the thioether linkage becomes critically important. The sulfur atom chemically reacts with the metal surface to form a sacrificial layer of metal sulfide. google.com This tribochemical film has a lower shear strength than the underlying metal, preventing direct metal-to-metal contact, catastrophic welding, and excessive wear. researchgate.net Research on thioether-based lubricants has shown they can decompose under boundary conditions to form a lubricious polymeric material, further contributing to surface protection. nasa.gov Thioethers have been investigated specifically for high-temperature applications, including as vapor phase lubricants for advanced engine systems. nasa.govnasa.gov

Incorporation into Polymer Systems or Nanomaterials with Tailored Properties

Chemical Biology and Interfacial Phenomena

The dual nature of this compound, with its large nonpolar domain and a weakly polar sulfur center, governs its behavior at interfaces and its potential interactions with biological systems.

Studies on long-chain dialkylthioethers have shown that despite being non-amphiphilic, they can self-organize at the air/water interface to form monolayer or multilayer structures. nih.gov The introduction of the thioether group into an alkane chain imparts a significant dipole moment, which influences the self-assembly process, potentially through weak hydrogen bonding between the sulfur atom and water. nih.gov On solid surfaces like gold, dialkyl sulfides are known to form self-assembled monolayers (SAMs). utwente.nlacs.org The two long alkyl chains of a symmetrical sulfide like dioctadecyl sulfide (a close analog of this compound) lead to a densely packed, hydrophobic surface where the intermolecular chain-chain interactions are predominant. acs.org

In the context of chemical biology, the structure of this compound is reminiscent of the acyl chains of lipids that form cell membranes. Thioether lipids, where a thioether linkage replaces an ether or ester bond in a glycerophospholipid structure, are known to exhibit biological activity, including antineoplastic properties, by targeting cellular membranes. nih.govnih.gov These molecules can integrate into the lipid bilayer, altering its properties and, in some cases, enhancing lipid peroxidation, which contributes to cytotoxicity. nih.gov Given its structure, this compound could potentially intercalate into lipid bilayers, disrupting the ordered packing of membrane lipids and interfering with membrane function. Some studies have suggested that thioether groups in proximity to polyunsaturated lipids may even act as catalysts for chain-transfer reactions in lipid peroxidation. researchgate.net

Table 2: Summary of Applications and Research Areas for this compound

| Field | Section | Application/Research Focus | Underlying Property |

|---|---|---|---|

| Catalysis | 6.1.1 | Ligand for transition metal complexes | Sulfur atom as a metal coordinator; alkyl chains providing steric bulk and lipophilicity. |

| 6.1.2 | Substrate in organocatalytic oxidation reactions | Reactivity of the sulfide functional group. | |

| Materials Science | 6.2.1 | Nanoparticle passivating agent; polymer additive | Adsorption of sulfur on surfaces; hydrophobicity and length of alkyl chains. |

| 6.2.2 | Extreme pressure lubricant additive | Tribochemical reaction of sulfur with metal surfaces; boundary film formation by alkyl chains. |

| Chemical Biology | 6.3 | Formation of self-assembled monolayers; model for lipid membrane interaction | Interfacial self-organization; structural analogy to lipids. |

Elucidation of Biological Interactions and Mechanistic Pathways at the Molecular Level

The biological interactions of this compound, a long-chain dialkyl sulfide, are not extensively documented in dedicated studies. However, understanding its potential biological roles can be inferred from the broader chemistry of thioethers and the well-studied biological significance of hydrogen sulfide (H₂S), a key signaling molecule. The thioether linkage (C-S-C) in this compound is the primary site for potential biological reactions. vulcanchem.com While generally stable, this functional group can undergo oxidation in biological systems.

A significant area of research in sulfur biology revolves around a post-translational modification known as persulfidation, which involves the conversion of cysteine residues in proteins to persulfides (R-SSH). mdpi.com It is widely accepted that many biological processes controlled by H₂S are mediated through this modification. mdpi.comnih.gov The mechanisms by which H₂S interacts with other biologically relevant molecules can provide clues to the potential pathways for other sulfur compounds. nih.gov H₂S itself is known to react with oxidized thiols to generate persulfides, which are implicated in its biological activity. nih.gov The specific enzymes and pathways that might metabolize or otherwise interact with a large, hydrophobic molecule like this compound remain a frontier for investigation. Research into fluorescent probes designed to detect H₂S in specific cellular compartments, such as the plasma membrane, highlights the importance of lipid-soluble molecules in studying biological sulfur signaling. mdpi.com

Research into the Role of Long-Chain Sulfides in Biological Systems and Signaling Pathways

Research into long-chain alkyl sulfides demonstrates their interaction with biological systems, primarily through microbial metabolism. Bacteria have evolved specific pathways to degrade these compounds, indicating their presence and role in certain environments. Hydrogen sulfide (H₂S), a simple sulfide, is recognized as a critical gaseous signaling molecule that regulates numerous physiological activities in biological systems. mdpi.commdpi.com The disruption of H₂S homeostasis is linked to various functional abnormalities. mdpi.com

Studies on the biodegradation of aliphatic sulfides by bacteria have identified several metabolic strategies. nih.govoup.com These findings provide insight into how organisms process long-chain sulfides. For instance, bacteria isolated from enrichment cultures have shown the ability to biotransform model compounds that represent the aliphatic sulfide bridges found in complex natural substances like asphaltenes. nih.govoup.com The metabolism of these long-chain sulfides can proceed through different routes, as detailed in the table below.

| Metabolic Pathway | Description | Example Products/Intermediates | Reference |

|---|---|---|---|

| Alkyl Chain Degradation | The bacteria utilize the long alkyl chains as a source of carbon. This process involves terminal oxidation followed by β-oxidation. | Octylthio- and octylsulfonyl-alkanoic acids (from di-n-octyl sulfide degradation). | nih.govoup.com |

| Sulfur-Specific Oxidation | The sulfur atom is specifically targeted and oxidized, allowing the organism to use the compound as a sulfur source. This activity is often regulated by the availability of other sulfur sources like sulfate (B86663). | Carbon-sulfur bond cleavage releases sulfur for cellular use. | nih.govoup.com |

| Nonspecific Sulfur Oxidation | General oxidation of the sulfur atom without specific regulation for use as a sulfur source. | Sulfoxides and sulfones. | nih.govoup.com |